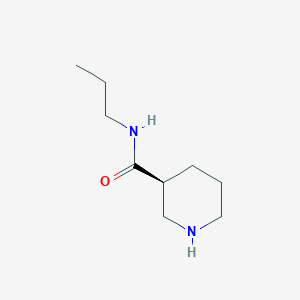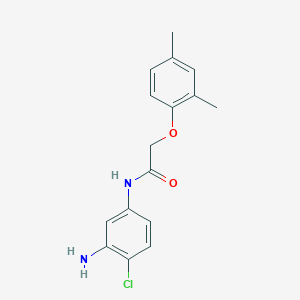
N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Potential Pesticide Properties
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds structurally related to N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide, have been characterized as potential pesticides. Their structures were confirmed through X-ray powder diffraction, showcasing their relevance in agricultural research (Olszewska, Tarasiuk, & Pikus, 2011).
Anticonvulsant Activity
A study on similar compounds, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, reported significant anticonvulsant activity. These compounds, related in structure, were effective in models of seizures, suggesting a potential application in neurological research and treatment (Pękala et al., 2011).
Structural Analysis for Anticancer Activity
The structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide, indicated potential anticancer activity. This was assessed through molecular docking analysis targeting the VEGFr receptor, highlighting its potential application in cancer research (Sharma et al., 2018).
Vibrational Spectroscopy in Antiviral Research
Another related compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, was studied for its antiviral properties using vibrational spectroscopy. The study provided insights into molecular interactions and pharmacokinetic properties, contributing to antiviral research (Jenepha Mary, Pradhan, & James, 2022).
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-6-15(11(2)7-10)21-9-16(20)19-12-4-5-13(17)14(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHPMDFZPZDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)
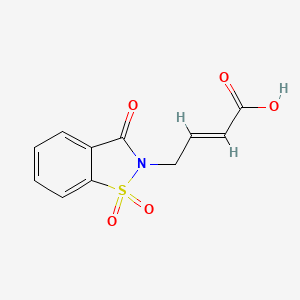

![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)

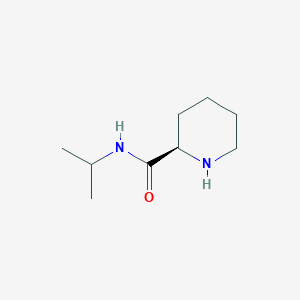
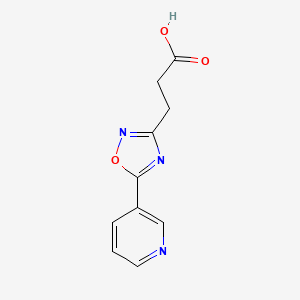
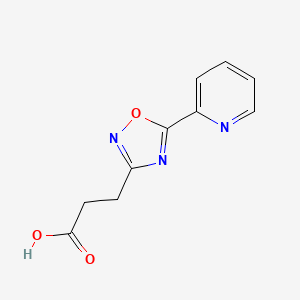

![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)
![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)
![N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide](/img/structure/B1384862.png)
